1,2-Difluoro-3-methyl-4-nitrobenzene
Overview
Description
1,2-Difluoro-3-methyl-4-nitrobenzene is a synthetic compound belonging to the family of nitroaromatic compounds. . This compound is characterized by its unique physical and chemical properties, making it valuable in various fields of research and industry.
Mechanism of Action
Pharmacokinetics
The metabolism of these compounds typically involves reductive transformation, and excretion likely occurs via renal and hepatic routes .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 1,2-Difluoro-3-methyl-4-nitrobenzene. Factors such as temperature, pH, and the presence of other chemicals can affect the compound’s stability and reactivity .
Biochemical Analysis
Biochemical Properties
The biochemical properties of 1,2-Difluoro-3-methyl-4-nitrobenzene are not well-studied. It is known that nitrobenzene compounds can interact with various enzymes and proteins. For instance, nitrobenzene can be reduced by nitroreductase enzymes, leading to the formation of nitroso, hydroxylamine, and amine metabolites . These metabolites can further interact with other biomolecules, potentially altering their function .
Cellular Effects
It has been shown to have mutagenic and carcinogenic effects on mammalian cells. It can potentially influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
It is known that nitrobenzene compounds can undergo enzymatic reduction, leading to the formation of reactive metabolites . These metabolites can bind to biomolecules, inhibit or activate enzymes, and alter gene expression .
Temporal Effects in Laboratory Settings
It is known that nitrobenzene compounds can undergo degradation over time . Long-term effects on cellular function could potentially be observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
It has been shown to exhibit toxic effects on different organisms such as bacteria, algae, and fungi. High doses could potentially lead to toxic or adverse effects.
Metabolic Pathways
It is known that nitrobenzene compounds can be metabolized by nitroreductase enzymes, leading to the formation of nitroso, hydroxylamine, and amine metabolites . These metabolites can further interact with other enzymes or cofactors .
Transport and Distribution
It is known that nitrobenzene compounds can potentially interact with transporters or binding proteins .
Subcellular Localization
It is known that nitrobenzene compounds can potentially be directed to specific compartments or organelles based on their chemical properties .
Preparation Methods
1,2-Difluoro-3-methyl-4-nitrobenzene can be synthesized through several methods. The most common method involves the nitration of 3-methyl-4-fluoronitrobenzene using concentrated nitric acid and sulfuric acid. The product is then purified through recrystallization using solvents such as ethanol or acetone. Another method involves the reaction of p-nitrobenzoic acid with boron tetrafluoride in chloroform, followed by fluorination with trifluoride .
Chemical Reactions Analysis
1,2-Difluoro-3-methyl-4-nitrobenzene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding nitro derivatives.
Reduction: Reduction reactions typically yield amines or other reduced forms of the nitro group.
Substitution: It can undergo nucleophilic aromatic substitution reactions, where the nitro group is replaced by other nucleophiles
Common reagents used in these reactions include nitric acid, sulfuric acid, and various reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1,2-Difluoro-3-methyl-4-nitrobenzene has been widely used in different fields of research such as chemistry, biochemistry, and materials science. It serves as a starting material in the synthesis of various compounds with potential biological activities. Additionally, it is used in the development of new materials such as dyes, polymers, and liquid crystals.
Comparison with Similar Compounds
1,2-Difluoro-3-methyl-4-nitrobenzene can be compared with other similar compounds such as:
3,4-Difluoronitrobenzene: Similar in structure but lacks the methyl group.
2,4-Difluoro-5-nitrotoluene: Another name for this compound.
1,2-Difluoro-3-methoxy-4-nitrobenzene: Contains a methoxy group instead of a methyl group.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct physical and chemical properties, making it suitable for specialized applications in research and industry.
Properties
IUPAC Name |
1,2-difluoro-3-methyl-4-nitrobenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5F2NO2/c1-4-6(10(11)12)3-2-5(8)7(4)9/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ODMLBEQUDLHJMW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1F)F)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5F2NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90677402 | |
Record name | 1,2-Difluoro-3-methyl-4-nitrobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90677402 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
914348-35-9 | |
Record name | 1,2-Difluoro-3-methyl-4-nitrobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90677402 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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